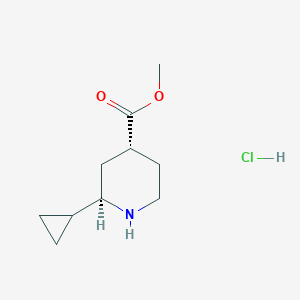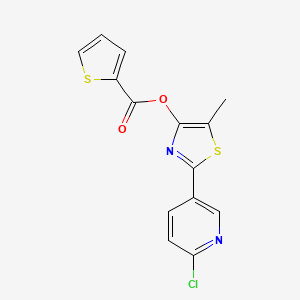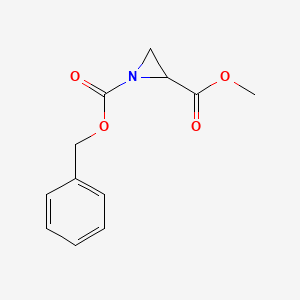
2-Metil-2-propanolato de sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-methyl-2-propanethiolate, also known as 2-Methyl-2-propanethiol sodium salt, Sodium tert-butyl sulfide, or t-Butanethiol sodium salt, is a technical grade compound with a molecular weight of 112.17 . It is often used in research and development .
Synthesis Analysis
While specific synthesis methods for Sodium 2-methyl-2-propanethiolate were not found in the search results, it’s known that 2-Methyl-2-propanethiol undergoes ring opening nucleophilic reaction with 3-isothiazolones .Molecular Structure Analysis
The molecular formula of Sodium 2-methyl-2-propanethiolate is C4H9NaS . The structure is based on a sodium (Na) atom attached to a sulfur (S) atom, which is in turn attached to a carbon © atom. This carbon atom is part of a methyl group (CH3) and a propyl group (C3H7).Chemical Reactions Analysis
2-Methyl-2-propanethiol, a related compound, has been used in reactions on Mo (110) using temperature programmed reaction, high resolution electron energy loss and X-ray photoelectron spectroscopies . Sodium 2-methyl-2-propanethiolate could potentially behave similarly in chemical reactions.Physical And Chemical Properties Analysis
Sodium 2-methyl-2-propanethiolate is a crystalline powder . It has a molecular weight of 112.17 . More specific physical and chemical properties such as density, boiling point, and vapour pressure were not found in the search results.Aplicaciones Científicas De Investigación
Síntesis orgánica y formación de tioéteres
El 2-metil-2-propanolato de sodio sirve como un intermedio versátil en la síntesis orgánica. Los investigadores lo utilizan para crear tioésteres y tioéteres. A diferencia de los tioles líquidos volátiles y malodoros, esta sal es un sólido, lo que la hace más fácil de manejar durante las reacciones .
Química de polímeros y polimercapto-arenos
El compuesto juega un papel crucial en la química de polímeros. Contribuye a la síntesis de polimercapto-arenos a partir de polihaluros a través de poli(tioéteres isopropílicos). Estos polimercapto-arenos encuentran aplicaciones en la ciencia de los materiales, incluidos los sistemas de liberación de fármacos y los recubrimientos funcionales .
Catálisis y complejos de paladio
El this compound interactúa con los complejos de paladio, permitiendo reacciones catalíticas. Los investigadores lo emplean como un ligando en transformaciones catalizadas por Pd, como las reacciones de acoplamiento cruzado y la funcionalización C–H. Las propiedades estéricas únicas del compuesto influyen en la selectividad y la reactividad .
Nanopartículas de sulfuro metálico
En nanotecnología, este compuesto contribuye a la síntesis de nanopartículas de sulfuro metálico. Al controlar las condiciones de reacción, los investigadores pueden adaptar el tamaño, la forma y las propiedades superficiales de estas nanopartículas. Las aplicaciones incluyen catálisis, detección y almacenamiento de energía .
Inhibición de la corrosión
El this compound exhibe propiedades de inhibición de la corrosión. Se puede incorporar en recubrimientos o aditivos para proteger las superficies metálicas de la degradación causada por entornos agresivos. Su funcionalidad tiol forma una capa protectora en las superficies metálicas, reduciendo la oxidación y la corrosión .
Aplicaciones biológicas
Si bien está menos explorado, existe un potencial para aplicaciones biológicas. Los investigadores investigan las interacciones del compuesto con biomoléculas, incluidas enzimas y receptores. Su grupo tiol puede desempeñar un papel en los procesos redox o la inhibición enzimática .
Safety and Hazards
Mecanismo De Acción
Target of Action
Sodium 2-methyl-2-propanethiolate is a chemical compound that primarily targets the synthesis of various thiol esters and thio ethers . It serves as an intermediate in these reactions, playing a crucial role in the formation of these compounds.
Mode of Action
The mode of action of Sodium 2-methyl-2-propanethiolate involves its interaction with other reactants in the synthesis of thiol esters and thio ethers . It reacts with these compounds, facilitating their conversion into the desired products. The exact nature of these interactions and the resulting changes at the molecular level are complex and depend on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
Sodium 2-methyl-2-propanethiolate affects the biochemical pathways involved in the synthesis of thiol esters and thio ethers . By serving as an intermediate in these reactions, it influences the downstream effects of these pathways, leading to the production of the desired compounds.
Result of Action
The molecular and cellular effects of Sodium 2-methyl-2-propanethiolate’s action are the formation of thiol esters and thio ethers . These compounds have various applications in different fields, including the production of pharmaceuticals, polymers, and other chemicals.
Propiedades
IUPAC Name |
sodium;2-methylpropane-2-thiolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S.Na/c1-4(2,3)5;/h5H,1-3H3;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZFIWBNGKNFPW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29364-29-2 |
Source


|
| Record name | Sodium 2-methyl-2-propanethiolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B2364578.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2364581.png)
![Ethyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2364582.png)



![4-Hydroxy-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2364588.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2364591.png)
![2-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2364594.png)

![3-(2-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2364600.png)
